Cas no 2386676-58-8 ((6-Bromo-2-chloro-3-ethoxy-phenyl)methanol)
(6-Bromo-2-chloro-3-ethoxy-phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol
- (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
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- MDL: MFCD32707277
- Inchi: 1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3
- InChI Key: YMPLEFYEOUCTJT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1CO)Cl)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5
(6-Bromo-2-chloro-3-ethoxy-phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR71010-500mg |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol |
2386676-58-8 | 95% | 500mg |
£136.00 | 2025-02-20 | |
| Apollo Scientific | OR71010-1g |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol |
2386676-58-8 | 95% | 1g |
£191.00 | 2025-02-20 | |
| abcr | AB567614-250 mg |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 250MG |
€153.40 | 2023-04-13 | ||
| abcr | AB567614-500 mg |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 500MG |
€236.00 | 2023-04-13 | ||
| abcr | AB567614-1 g |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 1g |
€310.80 | 2023-04-13 | ||
| abcr | AB567614-250mg |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 250mg |
€198.60 | 2025-03-19 | ||
| abcr | AB567614-500mg |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 500mg |
€236.00 | 2023-08-31 | ||
| abcr | AB567614-1g |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol; . |
2386676-58-8 | 1g |
€344.20 | 2025-03-19 | ||
| Aaron | AR01M4S1-1g |
(6-Bromo-2-chloro-3-ethoxy-phenyl)methanol |
2386676-58-8 | 95% | 1g |
$348.00 | 2025-02-12 | |
| Ambeed | A1620194-1g |
(6-Bromo-2-chloro-3-ethoxyphenyl)methanol |
2386676-58-8 | 98% | 1g |
$375.0 | 2024-07-28 |
(6-Bromo-2-chloro-3-ethoxy-phenyl)methanol Suppliers
(6-Bromo-2-chloro-3-ethoxy-phenyl)methanol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol
Chemical Profile of (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol (CAS No. 2386676-58-8)
The compound (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol, identified by the CAS number 2386676-58-8, is a sophisticated organic molecule with significant potential in the field of pharmaceutical and biochemical research. This compound belongs to the class of aryl alcohols, characterized by a phenyl ring substituted with bromine, chlorine, and ethoxy functional groups. The strategic arrangement of these substituents imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
In recent years, the demand for specialized aryl compounds has surged due to their utility in developing novel therapeutic agents. The presence of both bromine and chlorine atoms in the phenyl ring enhances the electrophilicity of the molecule, making it susceptible to various chemical transformations such as cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. The ethoxy group, on the other hand, introduces a degree of hydrophilicity, influencing solubility and metabolic stability—crucial factors in drug design.
Current research in medicinal chemistry frequently leverages halogenated aromatic compounds due to their reactivity and versatility. For instance, (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol has been explored as a precursor in the synthesis of kinase inhibitors, which are widely used to target cancer and inflammatory diseases. The bromine atom is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl moieties. Similarly, the chlorine substituent can participate in Buchwald-Hartwig amination reactions, further expanding the molecular diversity achievable through this compound.
The methanol moiety at the para position relative to the ethoxy group provides a hydroxyl functional group that can be further modified. This feature allows for derivatization into esters, amides, or ethers, which are common pharmacophores in drug molecules. Such modifications can fine-tune physicochemical properties like lipophilicity and binding affinity, optimizing biological activity. Recent studies have highlighted the importance of aryl alcohols in designing protease inhibitors, where the hydroxyl group serves as a key interaction point with the target enzyme.
Advances in computational chemistry have also played a significant role in evaluating the potential of (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol as a lead compound. Molecular modeling techniques predict favorable interactions with various biological targets, suggesting its utility in addressing unmet medical needs. For example, virtual screening studies have identified this compound as a promising scaffold for developing antiviral agents by targeting viral proteases or polymerases. The structural features of this molecule align well with known drug-like properties, such as logP values and polar surface area (PSA), which are critical parameters in assessing drugability.
In synthetic methodologies, (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol serves as a versatile building block. Its halogenated phenyl ring can undergo palladium-catalyzed coupling with boronic acids or stannanes to introduce new aryl groups. Additionally, direct functionalization at the methanol position allows for selective protection or activation strategies. These synthetic pathways are essential for constructing complex heterocyclic compounds that exhibit enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their antimicrobial properties against resistant bacterial strains.
The pharmaceutical industry has shown increasing interest in halogenated aromatic alcohols due to their role as key intermediates in multiple drug candidates. Regulatory agencies often favor compounds with well-defined structural motifs that demonstrate safety and efficacy through rigorous preclinical testing. The chemical diversity offered by (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol aligns with these expectations, making it an attractive candidate for further development by pharmaceutical companies.
In conclusion, (6-Bromo-2-chloro-3-ethoxy-phenyl)methanol (CAS No. 2386676-58-8) is a multifaceted compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features—comprising bromine and chlorine substituents on a phenyl ring along with an ethoxy and hydroxymethyl group—make it a valuable tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in advancing pharmaceutical innovation.
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